

An In-depth Technical Guide to the Physicochemical Properties of 4-Guanidinobenzoic Acid

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Compound of Interest

Compound Name: 4-Guanidinobenzoic acid

Cat. No.: B092259

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid, a synthetic derivative of benzoic acid, and its hydrochloride salt are of significant interest in the fields of medicinal chemistry and biochemistry. The presence of the highly basic guanidinium group coupled with the acidic carboxyl group imparts unique physicochemical and biological properties to the molecule. It serves as a crucial building block in the synthesis of various biologically active compounds, most notably as a potent inhibitor of serine proteases. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Guanidinobenzoic acid**, detailed experimental protocols for their determination, and an exploration of its role in key biological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of **4-Guanidinobenzoic acid** are fundamental to its behavior in biological systems and its utility in drug design. The majority of commercially available and studied forms of this compound is its hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

Table 1: General and Physical Properties of 4-Guanidinobenzoic Acid and its Hydrochloride Salt

Property	Value	Source(s)
Chemical Name	4-Guanidinobenzoic acid	[1]
Synonyms	p-Guanidinobenzoic acid, 4-Carbamimidamidobenzoic acid	[1]
Molecular Formula	C ₈ H ₉ N ₃ O ₂	[1]
Molecular Weight	179.18 g/mol	[1]
CAS Number	16060-65-4	[1]
Appearance	White to off-white solid/crystalline powder.	[2]
Melting Point	285 °C (decomposes)	[3][4][5]
276 °C (decomposes)	[6]	
Boiling Point	438.4 °C at 760 mmHg (for hydrochloride salt)	[2]
pKa	4.98	[7]

Note: The boiling point is reported from a single source for the hydrochloride salt and should be treated with caution as the compound decomposes at its melting point.

Table 2: Solubility and Partition Coefficient of 4-Guanidinobenzoic Acid Hydrochloride

Property	Value	Source(s)
Solubility in Water	Soluble	[8][9][10]
Solubility in Organic Solvents	Slightly soluble in DMSO and Methanol.	[5]
Calculated logP	0.6	[1]

Experimental Protocols

This section outlines detailed methodologies for the synthesis of **4-Guanidinobenzoic acid** hydrochloride and the determination of its key physicochemical properties.

Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

A common and effective method for the synthesis of **4-Guanidinobenzoic acid** hydrochloride involves the reaction of 4-aminobenzoic acid with cyanamide in an acidic medium.^{[9][11]}

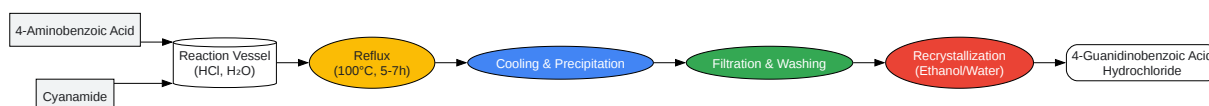
Materials:

- 4-Aminobenzoic acid
- Cyanamide
- Concentrated Hydrochloric Acid
- Water
- Ethanol

Procedure:

- A suspension of 4-aminobenzoic acid is prepared in a mixture of concentrated hydrochloric acid and water.
- Cyanamide is added to the stirred suspension at room temperature.
- The reaction mixture is heated to reflux (approximately 100 °C) for several hours (typically 5-7 hours).
- After the reaction is complete, the mixture is allowed to cool to room temperature, leading to the precipitation of the product.
- The crude product is collected by filtration and washed with cold water.
- For purification, the crude product can be recrystallized from an ethanol/water mixture.

- The final product, **4-Guanidinobenzoic acid** hydrochloride, is dried under vacuum.



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Synthesis of **4-Guanidinobenzoic Acid** Hydrochloride.

Determination of Water Solubility (OECD Guideline 105)

The flask method, as described in OECD Guideline 105, is suitable for substances with solubility above 10^{-2} g/L.

Procedure:

- An excess amount of **4-Guanidinobenzoic acid** hydrochloride is added to a known volume of deionized water in a flask.
- The flask is sealed and agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached.
- The solution is then centrifuged or filtered to remove undissolved solid.
- The concentration of **4-Guanidinobenzoic acid** hydrochloride in the clear aqueous phase is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

Procedure:

- A standard solution of **4-Guanidinobenzoic acid** hydrochloride of known concentration is prepared in water.
- The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.
- A standardized solution of a strong base (e.g., NaOH) is added in small increments.
- The pH of the solution is recorded after each addition of the titrant.
- The titration is continued past the equivalence point.
- The pKa is determined from the titration curve (pH vs. volume of titrant) as the pH at which half of the acid has been neutralized.

Determination of logP (Shake-Flask Method)

The shake-flask method is a classical approach for the experimental determination of the octanol-water partition coefficient (logP).

Procedure:

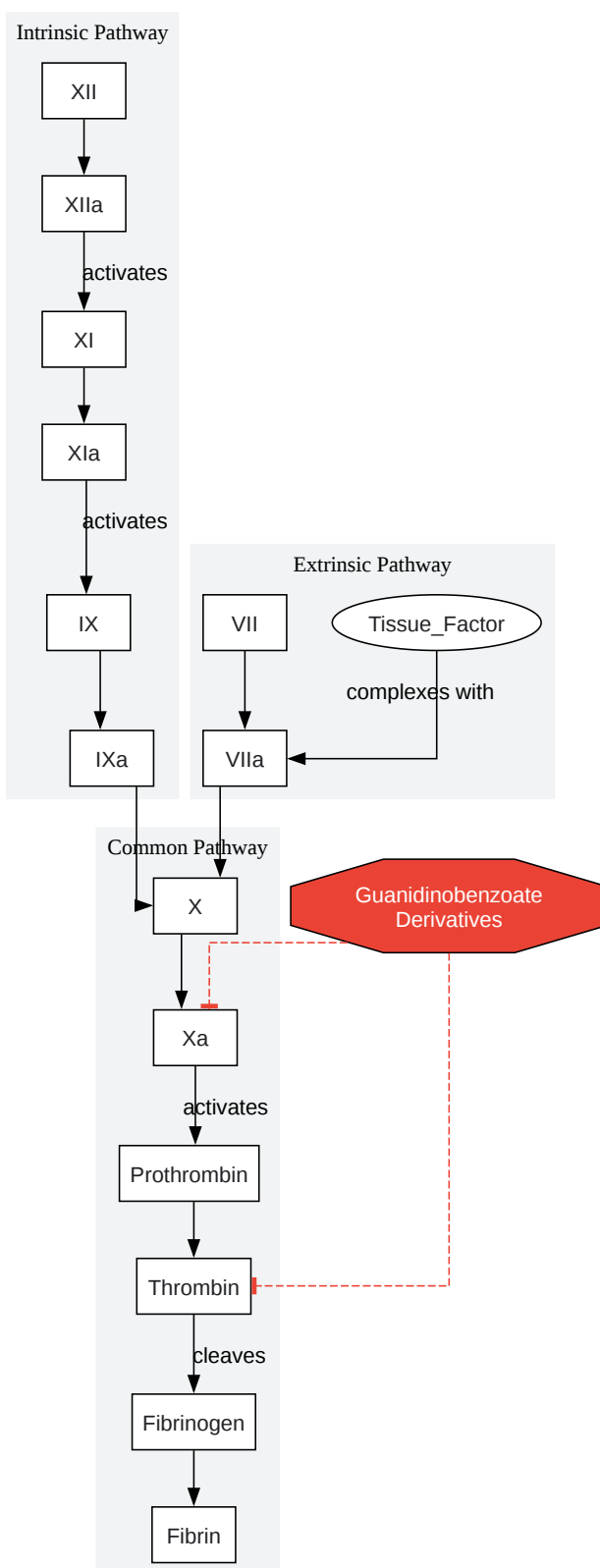
- A solution of **4-Guanidinobenzoic acid** hydrochloride is prepared in either water or n-octanol.
- A known volume of this solution is placed in a separatory funnel with a known volume of the other, immiscible solvent.
- The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.
- The concentration of the solute in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- logP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

4-Guanidinobenzoic acid and its derivatives are well-established as inhibitors of serine proteases. These enzymes play crucial roles in various physiological processes, including blood coagulation and the complement system. The positively charged guanidinium group of **4-guanidinobenzoic acid** mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases, allowing it to bind to the active site and inhibit enzyme activity.

Inhibition of the Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions involving serine proteases (known as clotting factors) that leads to the formation of a fibrin clot. Several of these factors, including thrombin and Factor Xa, are targets for inhibition by guanidinobenzoate-based compounds.

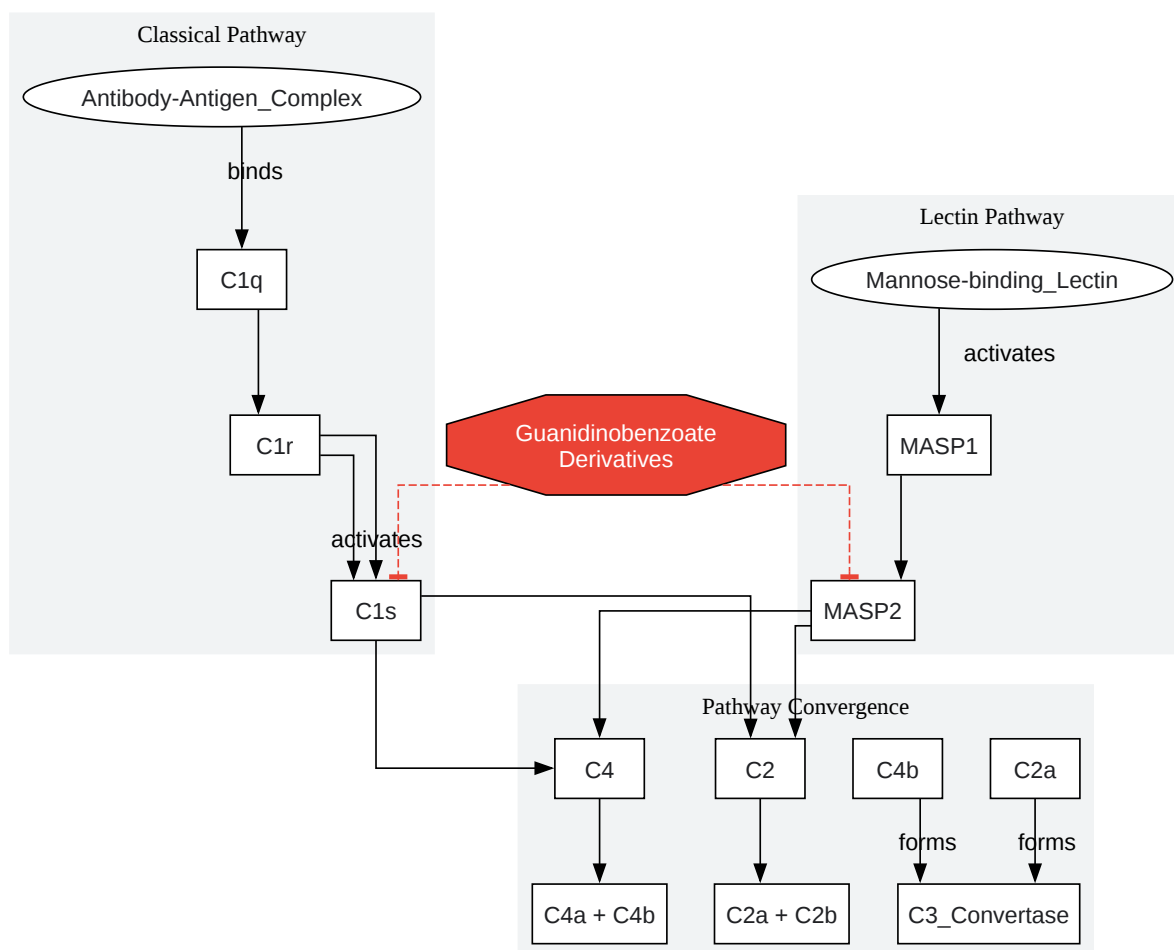


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Inhibition of the Coagulation Cascade.

Inhibition of the Complement System

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. It is a cascade of serine protease activations. Key serine proteases in the classical and lectin pathways, such as C1r, C1s, and mannan-binding lectin-associated serine proteases (MASPs), are potential targets for inhibition by guanidinobenzoate derivatives.



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